molecular formula C12H8F3N B12085801 3,4',5-Trifluorobiphenyl-4-amine

3,4',5-Trifluorobiphenyl-4-amine

Cat. No.: B12085801
M. Wt: 223.19 g/mol
InChI Key: ODSXSTJYBRHJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4’,5-Trifluorobiphenyl-4-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 4’, and 5 positions, and an amine group is attached at the 4 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’,5-Trifluorobiphenyl-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with 4-bromoaniline under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 3,4’,5-Trifluorobiphenyl-4-amine may involve large-scale Suzuki coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3,4’,5-Trifluorobiphenyl-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4’,5-Trifluorobiphenyl-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4’,5-Trifluorobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4’,5-Trifluorobiphenyl-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group, which can influence its reactivity and interactions with other molecules. This makes it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,6-difluoro-4-(4-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-9-3-1-7(2-4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2

InChI Key

ODSXSTJYBRHJPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C(=C2)F)N)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.